1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one 1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 84060-10-6
VCID: VC3941069
InChI: InChI=1S/C13H16N2O2/c1-15-11-5-3-2-4-10(11)13(17-12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3
SMILES: CN1C2=CC=CC=C2C3(CCNCC3)OC1=O
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

CAS No.: 84060-10-6

Cat. No.: VC3941069

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one - 84060-10-6

Specification

CAS No. 84060-10-6
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name 1-methylspiro[3,1-benzoxazine-4,4'-piperidine]-2-one
Standard InChI InChI=1S/C13H16N2O2/c1-15-11-5-3-2-4-10(11)13(17-12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3
Standard InChI Key LNASWFTUMGUWPM-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C3(CCNCC3)OC1=O
Canonical SMILES CN1C2=CC=CC=C2C3(CCNCC3)OC1=O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound’s defining feature is its spirocyclic system, where a benzo[d] oxazine ring (a six-membered heterocycle containing oxygen and nitrogen) shares a single atom with a piperidine ring (a six-membered amine) . This arrangement imposes conformational rigidity, a trait often leveraged in medicinal chemistry to enhance target binding specificity. The methyl group at the N1 position of the oxazine ring further modulates electronic and steric properties .

Structural Representations

  • SMILES: CN1C2=CC=CC=C2C3(CCNCC3)OC1=O

  • InChI: InChI=1S/C13H16N2O2/c1-15-11-5-3-2-4-10(11)13(17-12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3

Synthesis and Manufacturing

Industrial Availability

Vendor catalogs list the compound as a research chemical, with suppliers like BOC Sciences and Angel Pharmatech offering it under catalog numbers BB012630 and AG-B10281, respectively . The absence of large-scale production details implies its primary use in exploratory medicinal chemistry.

Physicochemical Properties

Key Metrics

PropertyValueSource
Molecular Weight232.28 g/mol
XLogP31.2
Boiling Point370.2°C at 760 mmHg
Density1.25 g/cm³
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Solubility and Stability

The compound’s logP of 2.25 predicts moderate lipid solubility, favoring permeability across biological membranes. Its stability under ambient conditions is inferred from vendor storage recommendations, though specific data on photostability or hydrolytic degradation are unavailable .

Comparative Analysis with Analogues

Non-Spiro Counterparts

Compared to linear benzooxazine-piperidine hybrids, the spiro architecture reduces conformational flexibility, which may improve binding entropy and in vivo half-life.

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